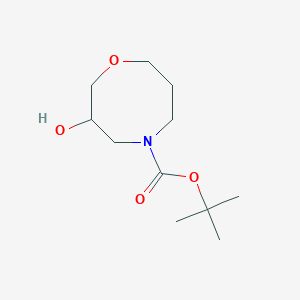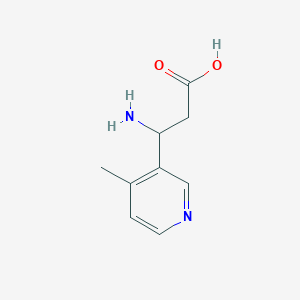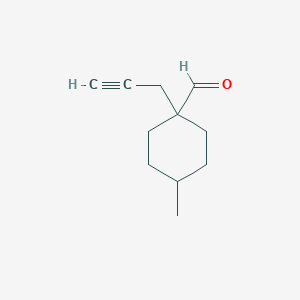
4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-2-yn-1-yl group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This method provides a straightforward approach to introducing the prop-2-yn-1-yl group onto the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of phase-transfer catalysis is also common in industrial settings to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Typical conditions involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl group can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A compound with similar structural features but different functional groups, known for its nitrification inhibitory properties.
Cyclohexane, 1-methylene-4-(1-methylethenyl): Another cyclohexane derivative with different substituents, used in various chemical applications.
Uniqueness
4-Methyl-1-(prop-2-yn-1-yl)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, a prop-2-yn-1-yl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
4-methyl-1-prop-2-ynylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h1,9-10H,4-8H2,2H3 |
Clave InChI |
PIGJEPMJNXBYQG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CC#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


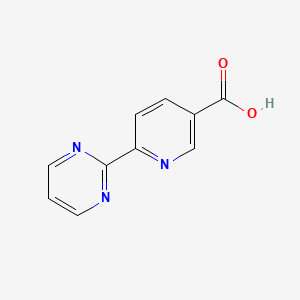
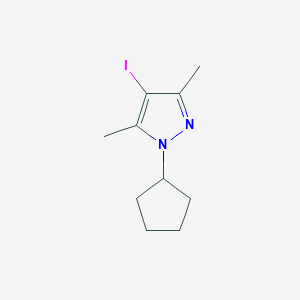
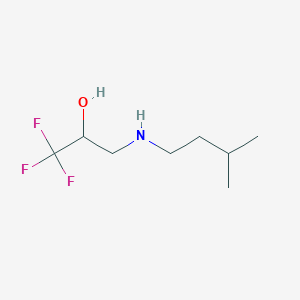
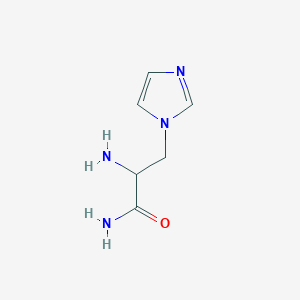

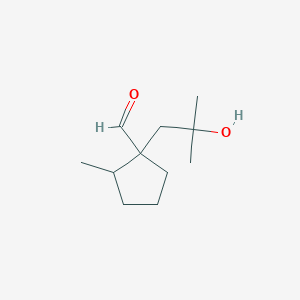
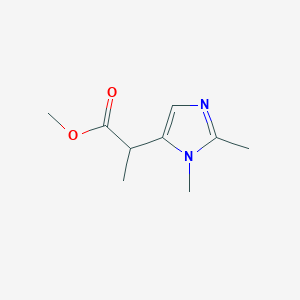
![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)

